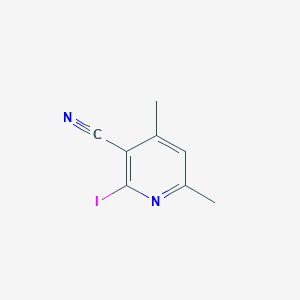

2-Iodo-4,6-dimethyl-nicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-4,6-dimethylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c1-5-3-6(2)11-8(9)7(5)4-10/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGPNNPUXMBOHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)I)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Iodo 4,6 Dimethyl Nicotinonitrile and Analogous Halogenated Nicotinonitriles

Strategies for Direct Introduction of Iodine at the C-2 Position

Directly introducing an iodine atom at the electron-deficient C-2 position of the pyridine (B92270) ring requires specific chemical strategies to achieve the desired regioselectivity and reactivity.

The synthesis of substituted pyridines, including nicotinonitriles, can be achieved through pathways involving enamine intermediates. The Stork enamine synthesis, a well-established method, involves the reaction of an aldehyde or ketone with a secondary amine to form an enamine, which then acts as a nucleophile. commonorganicchemistry.comcommonorganicchemistry.comambeed.com While typically used for alkylation or acylation of carbonyl compounds, analogous strategies can be applied to construct heterocyclic rings.

A plausible route to a 4,6-dimethyl-nicotinonitrile core involves the condensation of an enamine or a related precursor with a suitable cyano-containing compound. For instance, a patent for the synthesis of 2-chloro-4-methyl nicotinonitrile describes the reaction of (E)-4-(dimethylamino)but-3-en-2-one with malononitrile (B47326). bethunecollege.ac.in This establishes a precedent for building the substituted pyridine ring system from acyclic precursors.

For the iodo-variant, a hypothetical pathway could involve:

Formation of the nicotinonitrile ring from an appropriate enamine and a cyanoacetamide or malononitrile derivative, yielding a 2-pyridone intermediate.

Conversion of the 2-pyridone to a 2-alkoxy or 2-chloro derivative.

Subsequent iodination.

Alternatively, recent research has shown that enamines can react directly with molecular iodine in iodine-mediated oxidative cyclization reactions to form other nitrogen-containing heterocycles like 2H-azirines. libretexts.orgslideshare.net This demonstrates the direct reactivity between an enamine and an iodine source, suggesting potential for developing a one-pot cyclization and iodination method.

Regioselective iodination is crucial when introducing iodine onto an aromatic ring with multiple potential reaction sites. For pyridine derivatives, which are electron-deficient, electrophilic aromatic substitution is generally challenging. However, various reagents and conditions have been developed to achieve selective iodination.

The use of silver salts in conjunction with molecular iodine (I₂) has proven effective for the iodination of various aromatic compounds. libretexts.org Reagents such as silver sulfate (B86663) (Ag₂SO₄) or silver hexafluoroantimonate (AgSbF₆) activate I₂ by forming an insoluble silver iodide precipitate, which generates a more potent electrophilic iodine species. libretexts.org This method has been successfully applied to chlorinated aromatic compounds, demonstrating high regioselectivity. For example, the iodination of 3,5-dichloro substituted phenols and anilines shows a strong preference for the ortho and para positions, respectively. This principle can be extended to the nicotinonitrile system, where the directing effects of the existing methyl and cyano groups would influence the position of iodination.

| Reagent System | Principle | Selectivity |

| Ag₂SO₄ / I₂ | Activates I₂ by forming AgI precipitate, generating an electrophilic iodine species. | Preferentially iodinates at positions activated by electron-donating groups. libretexts.org |

| NIS / PTSA | N-Iodosuccinimide (NIS) with an acid catalyst like p-toluenesulfonic acid (PTSA) acts as an electrophilic iodine source. | Can provide good yields, but regioselectivity may vary depending on the substrate. libretexts.org |

These techniques offer viable routes for the direct iodination of a pre-formed 4,6-dimethyl-nicotinonitrile ring, provided the substrate is sufficiently activated for electrophilic attack.

A powerful and highly regioselective method for introducing iodine onto an aromatic or heteroaromatic ring is through the iodolysis of an organometallic intermediate. This two-step process involves the formation of an organometallic compound (typically an organolithium or organomagnesium species) followed by quenching with an iodine source.

The pyridine ring is susceptible to nucleophilic attack or deprotonation by strong bases like organolithium reagents. ambeed.com The C-2 position of pyridine is particularly acidic and can be selectively deprotonated by a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or by direct lithiation using reagents like n-butyllithium (n-BuLi). The resulting organolithium species is a potent nucleophile that can react with various electrophiles.

The general procedure is as follows:

Metallation: The substrate, 4,6-dimethyl-nicotinonitrile, is treated with an organolithium reagent (e.g., n-BuLi, LDA) in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). This selectively removes a proton from the most acidic position, which is expected to be C-2, forming a lithiated intermediate. commonorganicchemistry.comcommonorganicchemistry.com

Iodolysis: The organolithium intermediate is then quenched by adding a solution of molecular iodine (I₂). The iodine atom replaces the lithium, yielding the final product, 2-Iodo-4,6-dimethyl-nicotinonitrile. commonorganicchemistry.com

This method is highly efficient for creating specific iodo-substituted heterocycles and avoids the harsh conditions or lack of selectivity sometimes associated with electrophilic iodination.

Conversional Routes from Other Halogenated Nicotinonitriles

An alternative to direct iodination is the conversion of a more readily available halogenated nicotinonitrile, such as the 2-chloro derivative, into the desired 2-iodo compound.

The precursor, 2-Chloro-4,6-dimethyl-nicotinonitrile, is a known compound that can be synthesized through various routes. This chloro-derivative can serve as a starting material for a halogen exchange (Halex) reaction, most notably the Finkelstein reaction. libretexts.org

The classic Finkelstein reaction involves treating an alkyl chloride or bromide with sodium iodide in acetone (B3395972). The reaction is driven to completion by the precipitation of the insoluble sodium chloride or bromide in the acetone solvent. While this method is standard for alkyl halides, its application to aryl halides can be more challenging.

For aromatic systems, a modified approach is often necessary. The "aromatic Finkelstein reaction" can be catalyzed by copper(I) iodide (CuI), often in the presence of a diamine ligand. libretexts.org Nickel-based catalysts have also been shown to be effective. libretexts.org This transition metal-catalyzed process facilitates the substitution of the less reactive aryl chloride with iodide.

| Reaction | Reagents & Conditions | Mechanism |

| Aromatic Finkelstein | NaI, Copper(I) Iodide (catalyst), Diamine ligand, Polar aprotic solvent (e.g., DMF) | Nucleophilic aromatic substitution, facilitated by catalyst. libretexts.org |

This conversion represents a robust and common strategy in medicinal and synthetic chemistry for accessing iodo-aromatic compounds from their chloro- or bromo-analogs.

The fundamental chemical principle governing the conversion of 2-chloro- to 2-iodo-nicotinonitrile is nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile (iodide, I⁻) attacks an aromatic ring that is activated by electron-withdrawing groups and displaces a leaving group (chloride, Cl⁻).

The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, especially at the C-2 and C-4 positions. The presence of the electron-withdrawing nitrile (-CN) group further activates the ring towards SNAr. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

In the context of the Finkelstein reaction, the iodide ion acts as the nucleophile. Although iodine is a better leaving group than chlorine in SN1 and SN2 reactions, the reactivity order can be different in SNAr. However, the halogen exchange is an equilibrium process. The reaction can be driven towards the iodo-product by using a large excess of the iodide source or by leveraging solubility differences, as seen in the classic Finkelstein reaction. libretexts.org

General Pyridine and Nicotinonitrile Synthesis Approaches Applicable to Halogenated Analogs

The synthesis of the pyridine core, the fundamental structure of nicotinonitriles, has been a subject of extensive research for over a century. The introduction of halogen substituents, such as iodine in this compound, requires specific and adaptable synthetic methods. Several general approaches for pyridine and nicotinonitrile synthesis are particularly amenable to producing halogenated analogs.

Hantzsch-type Cyclization Reactions

The Hantzsch pyridine synthesis, first reported in 1881, remains a cornerstone of pyridine chemistry. This one-pot cyclocondensation reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. The initial product is a 1,4-dihydropyridine, which is subsequently aromatized to the corresponding pyridine.

To achieve halogenated nicotinonitriles via a Hantzsch-type reaction, halogenated starting materials can be employed. For instance, using a halogenated β-ketoester or a halogenated aldehyde can introduce a halogen atom into the final pyridine ring. Subsequent functional group transformations, such as the conversion of an ester group to a nitrile, would then yield the desired nicotinonitrile. The versatility of the Hantzsch synthesis allows for the incorporation of various substituents at different positions of the pyridine ring, making it a valuable tool for creating a library of halogenated analogs.

Bohlmann-Rahtz Cyclodehydration utilizing N-Iodosuccinimide (NIS)

The Bohlmann-Rahtz pyridine synthesis is another powerful method that involves the condensation of an enamine with an ethynyl (B1212043) ketone. This reaction proceeds through a cyclodehydration mechanism to form the pyridine ring. A key advantage of this method is its regioselectivity, which is often predictable.

For the specific introduction of an iodine atom, N-Iodosuccinimide (NIS) can be utilized as an electrophilic iodinating agent. NIS is a mild and effective source of iodine that can be incorporated into the Bohlmann-Rahtz synthesis scheme. For example, iodination of one of the starting materials or an intermediate in the reaction sequence can lead to the formation of an iodo-substituted pyridine. This approach offers a direct route to iodinated nicotinonitriles that might be challenging to achieve through other methods.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. MCRs are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

Several MCRs have been developed for the synthesis of functionalized pyridines, including nicotinonitriles. These reactions often involve the condensation of a ketone, an aldehyde, a nitrile-containing compound, and a nitrogen source. To produce halogenated nicotinonitriles, one of the starting components can be halogenated. For example, a halogenated aldehyde or ketone can be used to introduce a halogen atom into the final pyridine structure. The convergence and combinatorial nature of MCRs make them particularly suitable for the rapid synthesis of a wide array of halogenated nicotinonitrile derivatives for screening and optimization purposes.

A notable example involves the one-pot synthesis of polysubstituted nicotinonitriles through the reaction of an aldehyde, a ketone, malononitrile, and ammonium acetate. By selecting a halogenated aldehyde or ketone, the corresponding halogenated nicotinonitrile can be obtained.

Green Chemistry Approaches (e.g., Nanomagnetic Metal-Organic Framework Catalysis)

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyridines. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. One promising area is the use of heterogeneous catalysts, which can be easily recovered and reused.

Nanomagnetic metal-organic frameworks (MOFs) have emerged as highly effective catalysts for various organic transformations, including the synthesis of pyridines. These materials combine the high surface area and tunable porosity of MOFs with the magnetic separability of nanoparticles.

For the synthesis of nicotinonitriles, a nanomagnetic MOF can catalyze the multicomponent reaction of an aldehyde, a β-ketoester, and a nitrogen source. The reaction can often be carried out under milder conditions and with higher yields compared to traditional methods. The catalyst can be easily separated from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity. To synthesize halogenated nicotinonitriles, halogenated substrates can be used in these catalyzed reactions, offering a green and efficient pathway to these compounds.

Reactivity Profiles and Mechanistic Elucidation of 2 Iodo 4,6 Dimethyl Nicotinonitrile

Nucleophilic Substitution Reactions at the C-2 Position

The carbon atom at the C-2 position of the pyridine (B92270) ring in 2-iodo-4,6-dimethyl-nicotinonitrile is electrophilic, making it a prime target for nucleophilic substitution reactions. This reactivity is influenced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the cyano group, which facilitates the displacement of the iodo group.

Reactivity with Oxygen, Nitrogen, and Sulfur Nucleophiles

This compound readily reacts with a range of nucleophiles, including those containing oxygen, nitrogen, and sulfur. For instance, treatment with oxygen nucleophiles like methoxide (B1231860) leads to the formation of 2-alkoxy derivatives. pearson.comnih.gov Similarly, nitrogen nucleophiles, such as amines, can displace the iodide to form 2-amino-4,6-dimethylnicotinonitrile (B188196) derivatives. mdpi.com Reactions with sulfur nucleophiles, like thiols, are also expected to proceed in a similar fashion, yielding 2-thioether compounds.

The general mechanism for these substitutions typically follows a bimolecular nucleophilic aromatic substitution (SNAAr) pathway. The nucleophile attacks the electron-deficient C-2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial to the reaction's progress. Subsequently, the iodide ion, a good leaving group, is eliminated, restoring the aromaticity of the pyridine ring and yielding the substituted product.

Investigation of Regioselectivity and Electronic Effects

The regioselectivity of nucleophilic substitution on the nicotinonitrile ring is predominantly directed to the C-2 position. This is due to the combined electron-withdrawing effects of the ring nitrogen and the ortho-cyano group, which make the C-2 carbon the most electrophilic site. The methyl groups at the C-4 and C-6 positions have a minor electronic influence but can sterically hinder attack at adjacent positions, further favoring substitution at C-2.

The electronic nature of both the pyridine ring and the incoming nucleophile significantly impacts the reaction rate. Electron-withdrawing groups on the pyridine ring generally increase its reactivity towards nucleophiles. libretexts.orglibretexts.orgnih.gov Conversely, stronger nucleophiles will react more readily. libretexts.orglibretexts.org For example, methoxide is a stronger nucleophile than acetate, leading to faster substitution rates. libretexts.orglibretexts.org The stability of the carbocation formed during the reaction also plays a role, with more substituted carbocations being more stable. libretexts.orglibretexts.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium, has become an indispensable tool for forming carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these reactions due to the high reactivity of the carbon-iodine bond.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds by reacting an organoboron compound with a halide, catalyzed by a palladium complex. libretexts.orgnih.gov this compound can be effectively coupled with various organoboron reagents, such as boronic acids or their esters, to introduce new aryl, heteroaryl, or alkyl groups at the C-2 position. nih.govorganic-chemistry.org

These reactions are valued for their mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. libretexts.org The choice of catalyst, ligands, and base is critical for achieving high yields and can be tailored for specific substrates. organic-chemistry.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Entry | Organoboron Reagent | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Phenyl-4,6-dimethyl-nicotinonitrile | High |

| 2 | 3-Thienylboronic acid | 2-(3-Thienyl)-4,6-dimethyl-nicotinonitrile | Good |

| 3 | Methylboronic acid | 2,4,6-Trimethyl-nicotinonitrile | Moderate |

Note: This table is illustrative and specific yields would depend on the detailed reaction conditions.

Palladium-Catalyzed Coupling Reactions of Halogenated Nicotinonitriles

Palladium-catalyzed reactions are not limited to Suzuki-Miyaura coupling. Other important transformations include the Heck reaction (coupling with alkenes), Sonogashira coupling (coupling with terminal alkynes), and cyanation reactions. nih.govnih.govrsc.org The latter allows for the introduction of a cyano group, which is a versatile functional group in organic synthesis. nih.govrsc.orgresearchgate.netsci-hub.se

The reactivity of halogenated nicotinonitriles in these couplings generally follows the order I > Br > Cl, consistent with the bond strengths of the carbon-halogen bond. nih.gov The choice of palladium catalyst and ligands is crucial for the success of these reactions, with various phosphine (B1218219) ligands and palladacycles being developed to improve efficiency and substrate scope. libretexts.orgnih.gov

Mechanistic Aspects of Cross-Coupling with Iodo-Substituted Pyridines

The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is generally understood to involve three key steps: libretexts.orgnih.gov

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a palladium(II) intermediate. This is often the rate-determining step. nih.gov

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the iodide. This step typically requires the presence of a base to activate the organoboron species. libretexts.orgyoutube.com

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgyoutube.com

The efficiency of each step is influenced by factors such as the nature of the ligands on the palladium, the base used, and the solvent. For iodo-substituted pyridines, the electron-deficient nature of the ring can facilitate the initial oxidative addition step.

Radical-Mediated Transformations

Radical-mediated reactions offer powerful methods for C-H functionalization, providing reactivity patterns that are often complementary to traditional two-electron pathways. rsc.org The presence of an iodoarene moiety, such as in this compound, makes it a potential candidate for various radical processes.

Iodoarene-Directed Photoredox Reactions

No specific iodoarene-directed photoredox reactions involving this compound have been reported in the scientific literature.

In a general context, this type of reaction utilizes an iodoarene to direct the functionalization of a remote C(sp³)–H bond. The process is typically initiated by a photoredox catalyst that, upon excitation with visible light, engages in a single-electron transfer (SET) event. This can lead to the formation of a radical that acts as a halogen atom transfer (XAT) agent, abstracting the iodine from the iodoarene to generate an aryl radical. researchgate.net This newly formed aryl radical can then participate in subsequent reaction cascades.

Halogen Atom Transfer (XAT) Processes

There are no specific studies detailing Halogen Atom Transfer (XAT) processes for this compound.

Theoretically, the carbon-iodine bond in this compound is the weakest carbon-halogen bond and is susceptible to homolytic cleavage to generate a pyridyl radical. XAT is a key step in which a radical species abstracts a halogen atom from a substrate. researchgate.net Photoinduced XAT has become a prominent strategy for generating carbon-centered radicals from organic halides under mild conditions. researchgate.net For an iodoarene, this process would involve the transfer of the iodine atom to a photochemically generated radical abstractor, resulting in the formation of a highly reactive aryl radical centered on the nicotinonitrile scaffold.

Hydrogen Atom Transfer (HAT) Cascades in Remote Functionalization

Specific research on Hydrogen Atom Transfer (HAT) cascades originating from this compound is not available.

HAT cascades are a cornerstone of remote C–H functionalization, allowing for the activation of otherwise inert C-H bonds. rsc.orgnih.gov In a hypothetical scenario, a pyridyl radical generated from this compound via XAT could undergo a site-selective intramolecular 1,5-HAT. This would involve the abstraction of a hydrogen atom from one of the methyl groups (at the C4 or C6 position) through a six-membered transition state. This transfer would relocate the radical center from the aromatic ring to the methyl group, generating a benzylic-type radical, which could then be trapped by various reagents to achieve remote functionalization. rsc.org

Computational Studies (DFT) of Radical-Relay Stepwise Mechanisms

No computational studies using Density Functional Theory (DFT) have been published for the radical-relay mechanisms of this compound.

For related systems, DFT calculations have been instrumental in elucidating the stepwise nature of radical reactions involving iodoarenes. researchgate.net Such studies typically map the potential energy surface of the reaction, calculating the energies of intermediates and transition states for key steps like XAT, HAT, and radical-radical coupling. These computational models help to rationalize the observed regioselectivity and reactivity, confirming that the process often occurs via a radical-relay mechanism rather than a concerted pathway.

Organometallic Functionalization and Metalation Studies

The functionalization of pyridines and other nitrogen-containing heterocycles is a central theme in organic synthesis, often relying on organometallic intermediates.

Regioselective Metalation and Subsequent Electrophilic Quenching

There are no published examples of regioselective metalation and electrophilic quenching specifically for this compound.

In principle, the iodine atom of an iodoarene is amenable to metal-halogen exchange. This typically involves treating the iodo-compound with an organolithium reagent (like n-butyllithium or t-butyllithium) at low temperatures. For this compound, this would be expected to regioselectively generate a lithiated pyridyl species at the C2 position. This potent nucleophile could then be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, carbon dioxide) to install a new functional group at the former site of the iodine atom. The success of such a reaction would depend on the stability of the organolithium intermediate and its compatibility with the nitrile functional group.

Application of Frustrated Lewis Pair Chemistry in N-Heterocycle Functionalization

Frustrated Lewis Pair (FLP) chemistry represents a significant advancement in the activation of small molecules and the functionalization of a wide range of substrates without the need for transition metals. wikipedia.org An FLP consists of a Lewis acid and a Lewis base that are sterically hindered from forming a classical dative bond. wikipedia.org This unquenched reactivity allows the separate components of the FLP to engage in cooperative bond activation, most notably the heterolytic cleavage of dihydrogen (H₂). wikipedia.org

While direct experimental studies on the application of Frustrated Lewis Pair (FLP) chemistry to this compound are not extensively documented in peer-reviewed literature, the principles of FLP reactivity with related pyridine-based molecules provide a strong basis for predicting its behavior. The presence of a pyridine ring, methyl groups, and an iodo-substituent on the target molecule suggests several potential pathways for FLP-mediated functionalization.

Research has demonstrated the successful C-H alkylation of pyridines using FLP chemistry. nih.gov In these systems, a pyridinium (B92312) salt can act as a Lewis acid, forming an FLP with a bulky phosphine Lewis base. nih.gov This pairing can then facilitate single-electron transfer (SET) processes to activate substrates like alcohols and thiols for subsequent pyridylation. nih.gov

Furthermore, dimethyl-substituted pyridines, such as 2,6-lutidine, have been effectively employed as the Lewis base component in FLP systems. For instance, the combination of 2,6-lutidine and the strong Lewis acid tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) forms an active FLP capable of mediating the catalytic hydrogenation of CO₂. nih.gov This precedent underscores the viability of the 4,6-dimethylpyridine core of this compound as an active participant in FLP chemistry.

Based on these established reactivities, a hypothetical FLP system for the functionalization of this compound can be proposed. The nitrogen atom of the pyridine ring in this compound can act as the Lewis base, while a sterically demanding Lewis acid, such as B(C₆F₅)₃, would complete the FLP. The steric hindrance provided by the methyl groups at positions 4 and 6, as well as the iodo-group at position 2, would likely prevent the formation of a classical adduct with the bulky borane, thus creating an active FLP.

This FLP system could potentially activate small molecules like H₂. In such a scenario, the basic nitrogen of the nicotinonitrile would accept a proton, while the Lewis acid would accept a hydride, leading to heterolytic cleavage. The resulting activated species could then be used in subsequent reduction or functionalization reactions.

A potential reaction scheme is outlined in the table below:

| Reactant | Role in FLP System | Potential Product after H₂ Activation |

| This compound | Lewis Base | [2-Iodo-4,6-dimethyl-nicotinonitrilium]⁺ |

| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Lewis Acid | [HB(C₆F₅)₃]⁻ |

The functionalization could also potentially target the C-I bond, although FLP-mediated activation of aryl iodides is a less common transformation compared to C-H or small molecule activation. The electron-withdrawing nature of the nitrile group and the pyridine ring might influence the reactivity of the C-I bond in the presence of a potent FLP.

Applications of 2 Iodo 4,6 Dimethyl Nicotinonitrile in Advanced Organic Synthesis

Synthesis of Polysubstituted Pyridine (B92270) Derivatives with Defined Functional Groups

The iodine atom at the C2 position of 2-Iodo-4,6-dimethyl-nicotinonitrile serves as an excellent leaving group in numerous palladium-catalyzed cross-coupling reactions. This allows for the direct and selective introduction of a wide array of functional groups, yielding diverse polysubstituted pyridine derivatives. The reactivity of aryl halides in these reactions typically follows the order I > Br > Cl, making iodo-substituted compounds like this one highly preferred substrates for efficient transformations under mild conditions. wikipedia.orglibretexts.org

Key cross-coupling reactions utilized for this purpose include:

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the pyridine ring and a terminal alkyne. wikipedia.org It is a powerful method for synthesizing 2-alkynyl-4,6-dimethyl-nicotinonitriles. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.org These resulting alkynylpyridines are themselves versatile intermediates for further synthesis.

Suzuki-Miyaura Coupling: To form carbon-carbon bonds with aryl or vinyl groups, the Suzuki-Miyaura coupling is frequently employed. orgsyn.org This reaction couples the iodo-pyridine with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This pathway provides access to 2-aryl- and 2-vinyl-4,6-dimethyl-nicotinonitriles, which are core structures in many biologically active molecules and functional materials.

Buchwald-Hartwig Amination: This reaction is a cornerstone for forming carbon-nitrogen bonds. nih.gov It enables the coupling of this compound with a wide range of primary and secondary amines. Catalyzed by palladium or other transition metals like nickel, this reaction produces 2-amino-4,6-dimethyl-nicotinonitrile derivatives, which are important scaffolds in medicinal chemistry. nih.gov

| Reaction Name | Coupling Partner | Bond Formed | Product Class | Typical Catalysts |

|---|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C(sp)-C(sp²) | 2-Alkynyl-pyridines | Pd catalyst, Cu(I) co-catalyst |

| Suzuki-Miyaura Coupling | Boronic Acid/Ester (R-B(OR)₂) | C(sp²)-C(sp²) | 2-Aryl/Vinyl-pyridines | Pd catalyst |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C(sp²)-N | 2-Amino-pyridines | Pd or Ni catalyst |

Construction of Fused Pyridine Systems and Polycyclic Heterocycles

Beyond simple substitution, this compound is a critical starting material for constructing more complex fused pyridine systems and polycyclic heterocycles. The general strategy involves an initial cross-coupling reaction to install a carefully chosen side chain, which then undergoes a subsequent intramolecular cyclization reaction to form a new ring fused to the original pyridine core.

For instance, a substituent introduced via a Suzuki or Sonogashira coupling can contain a functional group positioned to react with either the nitrile group or one of the adjacent methyl groups on the pyridine ring. This two-step sequence of cross-coupling followed by cyclization is a powerful and convergent approach to building complex molecular architectures from a simple precursor. nih.govnih.gov

An example of such a strategy could involve:

Cross-Coupling: A Suzuki coupling with an ortho-functionalized arylboronic acid (e.g., 2-aminophenylboronic acid).

Cyclization: The newly introduced amino group could then undergo a condensation reaction with the nitrile group, leading to the formation of a fused quinazoline-type structure.

This methodology allows for the synthesis of diverse polycyclic systems, which are prevalent in pharmaceuticals and natural products. nih.govnih.gov

Utilization as Key Intermediates for Diverse Chemical Scaffolds

The reactivity profile of this compound establishes it as a key intermediate for accessing a wide variety of important chemical scaffolds. The ability to selectively engage in different bond-forming reactions based on the chosen coupling partner and reaction conditions provides chemists with a powerful tool for molecular design. wikipedia.orglibretexts.orgnih.gov

The compound acts as a central hub from which numerous derivatives can be synthesized in a single, high-yielding step. This efficiency is highly desirable in both academic research and industrial applications, such as drug discovery and materials science, where the rapid generation of a library of analogs is often necessary. The products of these initial coupling reactions—themselves being functionalized pyridines—serve as the next generation of intermediates for even more complex targets.

| Reaction Type | Resulting Scaffold | Potential Application Area |

|---|---|---|

| Sonogashira Coupling | 2-Alkynyl-4,6-dimethyl-nicotinonitrile | Medicinal Chemistry, Organic Materials |

| Suzuki-Miyaura Coupling | 2-Aryl-4,6-dimethyl-nicotinonitrile | Pharmaceuticals, Agrochemicals |

| Buchwald-Hartwig Amination | 2-Amino-4,6-dimethyl-nicotinonitrile | Drug Discovery, Ligand Synthesis |

| Intramolecular Cyclization | Fused Pyridine Heterocycles | Natural Product Synthesis, Materials Science |

Derivatization Pathways for Further Chemical Transformations

The synthetic utility of this compound extends beyond its initial cross-coupling reactions. The products obtained from these transformations are themselves rich in functionality, offering multiple handles for further derivatization.

Nitrile Group Transformations: The cyano (CN) group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine (aminomethyl group), or used in cycloaddition reactions to form heterocyclic rings like tetrazoles.

Transformations of Introduced Groups:

An alkynyl group introduced via Sonogashira coupling is a gateway to a host of subsequent reactions. It can undergo hydration to form a ketone, be fully or partially reduced to an alkyl or alkenyl chain, or participate in "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

An amino group installed via Buchwald-Hartwig amination can be acylated, alkylated, or used to construct larger urea (B33335) or guanidine-containing structures.

Methyl Group Reactivity: The methyl groups on the pyridine ring, being adjacent to the ring nitrogen, possess a degree of acidity. Under strongly basic conditions, they can be deprotonated and used in condensation reactions with aldehydes or other electrophiles, further extending the molecular framework.

These multi-stage derivatization pathways allow for the systematic and controlled construction of highly complex and functionally dense molecules starting from a single, readily available iodo-pyridine intermediate.

Advanced Spectroscopic and Spectrometric Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy would be utilized to identify the number and types of hydrogen atoms in the 2-Iodo-4,6-dimethyl-nicotinonitrile molecule. The expected spectrum would likely show distinct signals for the two methyl groups (at the 4 and 6 positions of the pyridine (B92270) ring) and the aromatic proton. The chemical shifts (δ) of these protons would provide information about their local electronic environment. For instance, the methyl protons would appear as singlets, and their chemical shifts would be influenced by the electron-withdrawing or -donating effects of the nitrile and iodo groups. The single proton on the pyridine ring would also appear as a singlet, with its chemical shift indicating its position relative to the substituents.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. A ¹³C NMR spectrum of this compound would display distinct peaks for each unique carbon atom. This would include the two methyl carbons, the carbons of the pyridine ring, and the carbon of the nitrile group. The chemical shifts of the ring carbons would be particularly informative for confirming the substitution pattern. The carbon atom bonded to the iodine would exhibit a characteristic upfield shift due to the heavy atom effect.

2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and carbons. A COSY spectrum would show correlations between coupled protons, although in this specific molecule, with its isolated methyl and aromatic protons, such correlations might be limited. An HSQC spectrum would be crucial for definitively assigning each proton signal to its directly attached carbon atom.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| CH₃ (4-position) | 2.4 - 2.6 | 20 - 25 |

| CH₃ (6-position) | 2.5 - 2.7 | 22 - 27 |

| Aromatic H (5-position) | 7.0 - 7.5 | 120 - 130 |

| C-I (2-position) | - | 90 - 100 |

| C-CN (3-position) | - | 115 - 120 |

| C-CH₃ (4-position) | - | 150 - 155 |

| C-H (5-position) | - | 120 - 130 |

| C-CH₃ (6-position) | - | 158 - 163 |

| CN | - | 117 - 122 |

Note: This table presents hypothetical data based on typical chemical shift ranges for similar structures and is for illustrative purposes only.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (ESI-MS, HR-ESI-MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) would be used to determine the molecular weight of this compound. In this technique, a solution of the compound is sprayed into the mass spectrometer, and the solvent is evaporated to produce gaseous ions. The resulting spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

High-Resolution ESI-MS (HR-ESI-MS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule. This is crucial for confirming the molecular formula of this compound (C₈H₇IN₂). Analysis of the fragmentation pattern can also yield valuable structural information.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitrile group (C≡N) and the aromatic C-H and C=C bonds of the pyridine ring. The C-I bond also has a characteristic stretching frequency, although it may be weak and in the far-IR region.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C≡N (Nitrile) | 2220 - 2260 |

| C-H (Aromatic) | 3000 - 3100 |

| C=C, C=N (Aromatic Ring) | 1400 - 1600 |

| C-H (Methyl) | 2850 - 3000 |

| C-I | 500 - 600 |

Note: This table is based on standard IR correlation charts and is for illustrative purposes.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide definitive information about its solid-state structure. This includes bond lengths, bond angles, and intermolecular interactions, such as stacking or hydrogen bonding, which govern the crystal packing. This technique would unambiguously confirm the connectivity and stereochemistry of the molecule.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a cornerstone of computational quantum chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 2-Iodo-4,6-dimethyl-nicotinonitrile would typically involve optimizing the molecule's geometry to find its most stable three-dimensional conformation.

Subsequent calculations would yield a wealth of information about its electronic properties. Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be employed to calculate the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how the molecule will interact with other reagents. For this compound, the electron-withdrawing cyano group and the electronegative iodine and nitrogen atoms are expected to significantly influence the MEP.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest energy electrons; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest energy unoccupied state; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. |

Note: The values presented in this table are hypothetical and for illustrative purposes, as specific experimental or calculated data for this compound were not found in the public domain.

Modeling Reaction Pathways and Transition States

Beyond static electronic properties, computational chemistry allows for the exploration of dynamic processes, such as chemical reactions. For this compound, theoretical modeling can be used to map out the potential energy surface for various transformations it might undergo, for instance, in nucleophilic aromatic substitution or cross-coupling reactions where the iodine atom is displaced.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. The transition state, being the highest energy point along the reaction coordinate, is of particular interest as its energy determines the activation energy and thus the rate of the reaction. Identifying the geometry of the transition state provides crucial insights into the mechanism of the reaction. For example, in a substitution reaction, modeling can help determine whether the mechanism is concerted or proceeds through a distinct intermediate.

Prediction of Regioselectivity and Stereoselectivity in Complex Reactions

In reactions where multiple products can be formed, computational models are instrumental in predicting the regioselectivity and stereoselectivity. For a molecule like this compound, which possesses several distinct reactive sites, theoretical calculations can help determine which site is most likely to react under specific conditions.

Future Research Directions and Synthetic Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of multi-substituted nicotinonitriles remains a focal point of chemical research. thieme-connect.com Traditional methods for preparing nicotinonitrile often involve harsh conditions. orgsyn.org Current research is increasingly focused on developing more sustainable and efficient synthetic methodologies. For 2-Iodo-4,6-dimethyl-nicotinonitrile, future research will likely prioritize the development of synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry.

One promising avenue is the refinement of one-pot multi-component reactions. These reactions, which allow for the construction of complex molecules from simple precursors in a single step, offer significant advantages in terms of efficiency and waste reduction. researchgate.net For instance, a one-pot synthesis of highly substituted pyridine (B92270) derivatives has been achieved through the reaction of aldehydes, malononitrile (B47326), and ammonium (B1175870) acetate, showcasing the potential for streamlined access to complex nicotinonitriles. researchgate.net Future efforts could adapt such methodologies for the specific synthesis of this compound, potentially by incorporating an iodinating agent into the reaction sequence or by utilizing an iodo-substituted precursor.

Furthermore, the use of environmentally benign catalysts, such as molecular iodine, is gaining traction in the synthesis of nitrogen-containing heterocycles. nih.govacs.org Exploring iodine-catalyzed cyclization reactions could provide a more sustainable alternative to traditional methods that rely on heavy metal catalysts or harsh reagents.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| One-Pot Multi-Component Reactions | Increased efficiency, reduced waste, simplified procedures. | Adapting existing methods for the incorporation of iodine at the 2-position. |

| Catalysis with Molecular Iodine | Environmentally benign, cost-effective, high catalytic activity. | Investigating iodine-catalyzed cyclization strategies for nicotinonitrile synthesis. |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, scalability. | Developing continuous flow processes for the synthesis and purification. |

Exploration of Novel Reactivity Modes and Catalytic Systems

The presence of an iodine atom at the 2-position of the pyridine ring in this compound imparts unique reactivity that is ripe for exploration. Iodo-substituted pyridines are known to be effective in various catalytic applications. nih.gov Future research is expected to focus on harnessing the reactivity of the C-I bond for novel transformations and the development of new catalytic systems.

The investigation of iodine(I) complexes incorporating 3-substituted pyridines has revealed interesting reactivity, including C-C and C-I bond formation. acs.org Similar studies on this compound could uncover new catalytic cycles and synthetic applications. The electron-withdrawing nature of the cyano group, coupled with the lability of the C-I bond, makes this compound a promising candidate for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions would enable the introduction of a wide range of substituents at the 2-position, thereby expanding the chemical space of accessible nicotinonitrile derivatives.

Moreover, the development of bioinspired non-heme iron catalysts for C-H activation, in conjunction with iodosylbenzene derivatives, highlights the potential for using iodo-arenes as oxidants in catalytic reactions. nih.gov Future work could explore the role of this compound as a co-ligand or an oxidant in such systems.

Expansion of Applications in the Synthesis of Architecturally Complex Molecules

Nicotinonitrile derivatives are recognized as essential scaffolds in medicinal chemistry, with numerous compounds exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. ekb.egchem-soc.si The unique substitution pattern of this compound makes it a valuable building block for the synthesis of architecturally complex molecules with potential therapeutic applications.

The cyano group can be readily transformed into other functional groups, such as amides, carboxylic acids, or tetrazoles, providing a handle for further derivatization. The iodo-substituent, as previously mentioned, serves as a versatile site for cross-coupling reactions, allowing for the construction of intricate molecular frameworks. For example, the synthesis of 2,5-dichloro-4,6-dimethyl-3-pyridinecarbonitrile has been utilized in the preparation of a selective muscarinic receptor 4 (M4) positive allosteric modulator. chemicalbook.com Similarly, this compound could serve as a key intermediate in the synthesis of novel bioactive compounds.

Future research will likely involve the use of this compound in the synthesis of fused heterocyclic systems, which are prevalent in many natural products and pharmaceuticals. The strategic functionalization of the pyridine ring could lead to the discovery of new lead compounds for drug discovery programs.

Interdisciplinary Research with Catalyst Design and Reaction Engineering

Advancements in the application of this compound will be significantly enhanced through interdisciplinary collaborations. The interface of organic synthesis, catalyst design, and reaction engineering will be crucial for developing practical and scalable processes.

Catalyst Design: Computational approaches, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure and reactivity of this compound and its transition metal complexes. nih.gov This understanding can guide the rational design of more efficient and selective catalysts for specific transformations. The study of iron-based catalysts with substituted pyridine co-ligands has demonstrated the importance of electronic effects on catalytic activity, a principle that can be applied to systems involving our target molecule. nih.gov

Reaction Engineering: The transition from laboratory-scale synthesis to industrial production requires the expertise of chemical engineers. The development of continuous flow reactors for the synthesis and purification of this compound and its derivatives would offer significant advantages in terms of safety, efficiency, and scalability. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities.

| Discipline | Contribution to Research on this compound |

| Computational Chemistry | Prediction of reactivity, design of novel catalysts. |

| Catalyst Development | Synthesis and screening of new catalytic systems for transformations involving the C-I bond. |

| Reaction Engineering | Development of scalable and safe synthetic processes using technologies like flow chemistry. |

| Medicinal Chemistry | Design and synthesis of novel bioactive molecules based on the this compound scaffold. |

Q & A

Basic: What safety protocols are recommended for handling 2-Iodo-4,6-dimethyl-nicotinonitrile in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use chemically resistant gloves, lab coats, and safety goggles. Select full-body suits for high-concentration exposure scenarios .

- Respiratory Protection: For low exposure, use NIOSH/CEN-certified P95/P1 respirators. For higher concentrations, employ OV/AG/P99 or ABEK-P2 respirators .

- Environmental Controls: Prevent drainage contamination via sealed waste containers and secondary containment trays. Implement fume hoods for synthesis or reactions .

Basic: How can researchers characterize the purity and structural identity of this compound?

Methodological Answer:

- Chromatography: Use HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity. Compare retention times with standards .

- Spectroscopy: Employ / NMR to confirm substituent positions (e.g., iodomethyl and nitrile groups). Mass spectrometry (ESI-MS) validates molecular weight .

- Elemental Analysis: Quantify iodine content via inductively coupled plasma mass spectrometry (ICP-MS) to verify stoichiometry .

Basic: What are the optimal storage conditions to ensure compound stability?

Methodological Answer:

- Temperature: Store at 2–8°C in amber glass vials to prevent photodegradation. Avoid freezing to prevent crystallization-induced stress .

- Moisture Control: Use desiccants (e.g., silica gel) in sealed containers. Monitor humidity with hygrometers .

- Incompatible Materials: Separate from strong oxidizers (e.g., peroxides) and bases to avoid unintended reactions .

Advanced: How should researchers design experiments to study the thermal stability of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Heat samples at 5°C/min under nitrogen to identify decomposition thresholds. Correlate mass loss with temperature .

- Differential Scanning Calorimetry (DSC): Detect phase transitions (e.g., melting points) and exothermic/endothermic events. Compare observed melting points (~99°C) with literature .

- Isothermal Studies: Incubate samples at elevated temperatures (e.g., 40°C, 60°C) and monitor degradation via HPLC at intervals (e.g., 24, 48, 72 hours) .

Advanced: How can conflicting data on physicochemical properties be resolved?

Methodological Answer:

- Cross-Validation: Replicate melting point measurements using DSC and capillary methods. Address discrepancies by standardizing heating rates and sample preparation .

- Collaborative Studies: Share samples with independent labs for NMR and elemental analysis. Use consensus data to refine reported values .

- Literature Review: Compare with structurally analogous compounds (e.g., 2,5-dichloro-4,6-dimethylnicotinonitrile) to identify trends in substituent effects .

Advanced: What experimental approaches are suitable for studying surface interactions of this compound in indoor research environments?

Methodological Answer:

- Adsorption Studies: Use quartz crystal microbalance (QCM) to quantify adsorption on materials like glass or stainless steel under varying humidity .

- Microspectroscopic Imaging: Apply atomic force microscopy (AFM) or Raman mapping to visualize surface reactivity and degradation products .

- Oxidant Exposure Tests: Expose compound-coated surfaces to ozone or NOx in controlled chambers. Analyze reaction pathways via GC-MS .

Advanced: How to design toxicity studies for this compound?

Methodological Answer:

- In Vitro Models: Use Ames test (bacterial reverse mutation assay) to assess mutagenicity. Include S9 metabolic activation .

- In Vivo Models: Administer graded doses (e.g., 10–100 mg/kg) in rodent studies. Monitor histopathology (liver/kidney) and carcinogenicity over 6–12 months .

- Data Interpretation: Compare results with IARC/ACGIH classifications. Note thresholds (e.g., >0.1% carcinogenic components) for risk assessment .

Advanced: How can reaction mechanisms involving this compound be elucidated under varying catalytic conditions?

Methodological Answer:

- Kinetic Profiling: Use stopped-flow UV-Vis spectroscopy to track intermediate formation in Suzuki-Miyaura couplings (e.g., iodine displacement by boronic acids).

- Isotopic Labeling: Introduce -labeled nitrile groups to trace bond cleavage via NMR .

- Computational Modeling: Apply DFT calculations (e.g., Gaussian) to predict regioselectivity in cross-coupling reactions. Validate with experimental yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.